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Compound of Interest

Compound Name: DC271

Cat. No.: B15541636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DC271 is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA), a vital signaling

molecule involved in various cellular processes, including differentiation, proliferation, and

apoptosis.[1][2][3] As a solvatochromatic probe, the fluorescence emission of DC271 is highly

sensitive to its local environment.[1][2][3] In aqueous media, its fluorescence is weak; however,

upon binding to the hydrophobic pocket of cellular retinoic acid-binding protein II (CRABP-II),

its quantum yield significantly increases, leading to a bright fluorescent signal.[2] This property

makes DC271 an invaluable tool for studying the retinoic acid signaling pathway and for

screening potential therapeutic compounds that target this pathway.

These application notes provide a comprehensive guide to utilizing DC271 for fluorescence

microscopy, including detailed experimental protocols and data presentation.

Data Presentation
Physicochemical and Spectroscopic Properties of
DC271

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15541636?utm_src=pdf-interest
https://www.benchchem.com/product/b15541636?utm_src=pdf-body
https://www.rndsystems.com/cn/products/dc-271_6873
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295855/
https://www.tocris.com/products/dc-271_6873
https://www.benchchem.com/product/b15541636?utm_src=pdf-body
https://www.rndsystems.com/cn/products/dc-271_6873
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295855/
https://www.tocris.com/products/dc-271_6873
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295855/
https://www.benchchem.com/product/b15541636?utm_src=pdf-body
https://www.benchchem.com/product/b15541636?utm_src=pdf-body
https://www.benchchem.com/product/b15541636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Weight 347.46 g/mol

Formula C₂₃H₂₅NO₂

Purity ≥98%

Storage Store at -20°C

Solubility
Soluble to 50 mM in DMSO

and to 10 mM in ethanol

Kd for CRABPII 42 nM [1][3]

Spectral Properties of DC271 in Various Solvents
Solvent

Excitation
(λex)

Emission
(λem)

Quantum Yield
(%)

Reference

DMSO 351 nm 442 nm 19.3 [1]

Ethanol 350 nm 461 nm 1.14 [1]

Dichloromethane

(DCM)
382 nm 572 nm 71.45 [1]

Toluene 378 nm 447 nm 80.21 [1]

Signaling Pathway
The following diagram illustrates the simplified retinoic acid signaling pathway, highlighting the

role of CRABP-II in transporting retinoic acid (and its analog DC271) to the nucleus, where it

modulates gene expression.
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Caption: Retinoic Acid Signaling Pathway and DC271 Mechanism.
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Experimental Workflow
The following diagram outlines the general workflow for a DC271 fluorescence microscopy

experiment.
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Caption: DC271 Fluorescence Microscopy Experimental Workflow.
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Experimental Protocols
Protocol 1: Live-Cell Imaging of DC271 Uptake and
Localization
This protocol describes the steps for labeling live cells with DC271 and visualizing its

intracellular distribution.

Materials:

DC271 (Tocris, Cat. No. 6873 or equivalent)

Dimethyl sulfoxide (DMSO), anhydrous

Human keratinocyte cell line (HaCaT) or other appropriate cell line

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS), pH 7.4

Glass-bottom imaging dishes or chamber slides

Fluorescence microscope with a DAPI filter set or similar (Excitation: ~365 nm, Emission:

~445 nm)

Incubator (37°C, 5% CO₂)

Procedure:

Cell Seeding:

Culture HaCaT cells to ~80% confluency.

Trypsinize and seed the cells onto glass-bottom imaging dishes at a density that will result

in 50-70% confluency on the day of the experiment.

Incubate the cells for 24 hours at 37°C and 5% CO₂.

Preparation of DC271 Staining Solution:
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Prepare a 10 mM stock solution of DC271 in anhydrous DMSO.

On the day of the experiment, dilute the DC271 stock solution in pre-warmed complete cell

culture medium to a final concentration of 1 µM. Vortex briefly to ensure complete mixing.

Cell Staining:

Remove the culture medium from the cells in the imaging dish.

Add the 1 µM DC271 staining solution to the cells.

Incubate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary

depending on the cell type and experimental goals.

Washing:

Gently remove the staining solution.

Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove any

unbound DC271.

After the final wash, add fresh, pre-warmed imaging medium to the cells.

Fluorescence Microscopy:

Place the imaging dish on the stage of the fluorescence microscope.

Use a DAPI filter set (e.g., excitation at 365 nm and emission at 445/50 nm) to visualize

the DC271 fluorescence.

Acquire images using a suitable objective (e.g., 40x or 60x oil immersion). Adjust exposure

time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Competitive Binding Assay using DC271
This protocol can be adapted for a microscopy-based competitive binding assay to screen for

compounds that displace DC271 from CRABP-II.

Materials:
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All materials from Protocol 1

Test compound(s) of interest

Procedure:

Cell Seeding and Staining:

Follow steps 1-3 of Protocol 1 to seed and stain cells with 1 µM DC271.

Addition of Competitor Compound:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Dilute the test compound in the imaging medium to the desired final concentration.

After the initial DC271 staining, replace the medium with the medium containing the test

compound.

Incubate for a defined period (e.g., 30-60 minutes) to allow for competitive displacement.

Washing and Imaging:

Follow steps 4 and 5 of Protocol 1 to wash the cells and acquire fluorescence images.

Data Analysis:

Quantify the mean fluorescence intensity per cell for the control (DC271 only) and

competitor-treated groups.

A significant decrease in fluorescence intensity in the presence of the test compound

indicates displacement of DC271 from CRABP-II.

Data Analysis and Interpretation
The primary data output from these experiments will be fluorescence images. Quantitative

analysis can be performed using image analysis software (e.g., ImageJ/Fiji, CellProfiler) to

measure the fluorescence intensity in specific cellular compartments (e.g., cytoplasm, nucleus).
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A brighter fluorescence signal is indicative of DC271 binding to CRABP-II in a hydrophobic

environment. In competitive binding assays, a reduction in fluorescence intensity correlates

with the binding affinity of the competitor compound.

Troubleshooting
Low Fluorescence Signal:

Increase the concentration of DC271 (e.g., up to 5 µM).

Increase the incubation time.

Ensure the fluorescence microscope filter set is appropriate for the excitation and

emission spectra of DC271.

High Background Fluorescence:

Ensure thorough washing after staining.

Use a phenol red-free imaging medium.

Phototoxicity:

Minimize exposure time and excitation light intensity.

Use a more sensitive camera.

Perform time-lapse imaging with longer intervals between acquisitions.

By following these protocols, researchers can effectively utilize DC271 as a fluorescent probe

to investigate the retinoic acid signaling pathway and explore its potential in drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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